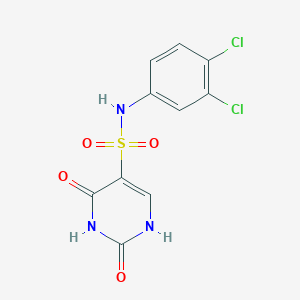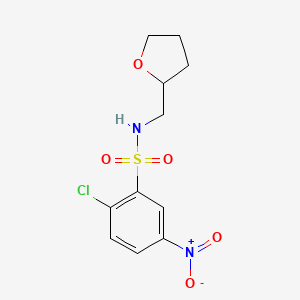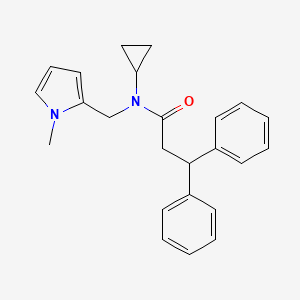
N-(3,4-dichlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,4-dichlorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide” is a complex organic compound. Based on its name, it likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving substituted aryl amines and isocyanate derivatives . Another common method involves the reaction of 6-methyluracil with chloromethylthiiran .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
Research into the structural characteristics of pyrimidine derivatives, including N-(3,4-dichlorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide, has revealed insights into their molecular interactions, particularly in the formation of hydrogen-bonded motifs. These interactions are crucial for understanding the compound's potential applications in drug design and development. A study explored the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate, focusing on the hydrogen-bonded bimolecular ring motifs formed with sulfonate and carboxylate groups, which could be relevant to the compound (Balasubramani, Muthiah, & Lynch, 2007).
Synthesis and Antiviral Activity
Another significant aspect of the research on pyrimidine sulfonamide derivatives is their synthesis and evaluation for biological activities. A study detailed the synthesis of new sulfonamide derivatives and their testing for antiviral activities, highlighting the compound's potential use in developing treatments for viral infections (Chen et al., 2010).
Antifungal Activity
The antifungal properties of pyrimidine derivatives have also been a focus of research. Compounds containing sulfonamido moieties have been synthesized and tested for their antifungal efficacy, demonstrating the compound's potential application in combating fungal infections (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).
Environmental Applications
The detection and degradation of sulfonamides in environmental waters have been researched, with methodologies developed for their determination reflecting the compound's relevance in environmental science. Techniques such as liquid chromatography and tandem mass spectrometry have been employed to measure concentrations in water, indicating the compound's impact on environmental monitoring and pollution control (Laganà et al., 2002).
Material Science and Polymers
Research into the synthesis of nanosized aromatic polyamides containing amido- and sulfonamidopyrimidines pendant structures has opened avenues in material science, showing potential applications in creating materials with enhanced thermal, optical, and antimicrobial properties. These materials could be used in biomedical applications, highlighting the compound's versatility beyond pharmaceuticals (Hassan et al., 2015).
Zukünftige Richtungen
While specific future directions for this compound are not available, research into similar compounds is ongoing. For example, there is interest in synthesizing new derivatives of these compounds and investigating their biological activity . Biocatalysis is also a promising area for the production of drugs with an emphasis on green chemistry .
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O4S/c11-6-2-1-5(3-7(6)12)15-20(18,19)8-4-13-10(17)14-9(8)16/h1-4,15H,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTHGEGLJJJWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CNC(=O)NC2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2736028.png)

![5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2736031.png)
![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2736032.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2736034.png)



![methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2736046.png)
![2,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2736047.png)
![(2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B2736048.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2736051.png)
